molecular formula C11H15ClN2 B8566822 2-Chloro-6-piperidinomethylpyridine

2-Chloro-6-piperidinomethylpyridine

Cat. No.: B8566822
M. Wt: 210.70 g/mol
InChI Key: DYOQBLRQWTZYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-piperidinomethylpyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a piperidinomethyl (-CH₂-piperidine) group at the 6-position of the pyridine ring. The piperidine moiety is a common pharmacophore in bioactive molecules, implying that this compound may serve as an intermediate in drug discovery or as a ligand in coordination chemistry .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-6-(piperidin-1-ylmethyl)pyridine

InChI

InChI=1S/C11H15ClN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2

InChI Key

DYOQBLRQWTZYLB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Applications/Properties References
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) Cl (2), CCl₃ (6) 1929-82-4 C₆H₃NCl₄ Nitrification inhibitor in agriculture; inhibits soil bacteria .
2-Chloro-6-methoxypyridine derivatives Cl (2), OCH₃ (6) 1228898-61-0 C₇H₇ClNO₂ Intermediate in organic synthesis; high similarity (0.83) to hydroxylated analogs .
2-Chloro-5-cyanopyridine Cl (2), CN (5) 33252-28-7 C₆H₃ClN₂ Building block for pharmaceuticals and agrochemicals .
2-Chloro-6-(pyridin-4-ylmethoxy)pyridine Cl (2), OCH₂-pyridine (6) 1184914-75-7 C₁₁H₈ClN₂O Ligand in metal-catalyzed reactions; explored for kinase inhibition .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) 89581-58-8 C₆H₅ClN₂O₂ Potential precursor for antibacterial agents .

Physicochemical and Reactivity Differences

  • Nitrapyrin : High lipophilicity (logP ~3.5) due to trichloromethyl group, enhancing soil adsorption .
  • 2-Chloro-6-methoxypyridine derivatives: Polar methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) .
  • 2-Chloro-5-cyanopyridine: Electron-withdrawing cyano group increases electrophilicity at the 2-position, facilitating nucleophilic substitution reactions .

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